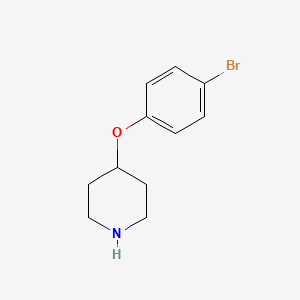

4-(4-Bromophenoxy)piperidine

説明

Significance of Piperidine (B6355638) Scaffold in Drug Discovery and Development

The piperidine scaffold, a six-membered heterocyclic amine, is a cornerstone in the development of pharmaceuticals. Its importance is underscored by its presence in a wide array of clinically used drugs and natural products. researchgate.net

The piperidine ring is a fundamental structural motif found in numerous natural alkaloids, such as piperine (B192125) from black pepper, which gives it its characteristic taste. ijnrd.orgwikipedia.org Its derivatives are integral to a vast range of pharmaceuticals, with over 70 commercialized drugs featuring this scaffold. researchgate.net These include medications for a variety of conditions, such as antipsychotics like haloperidol (B65202) and risperidone, as well as analgesics and antihistamines. bohrium.com The widespread occurrence of the piperidine moiety in both natural and synthetic bioactive compounds highlights its evolutionary and medicinal significance. researchgate.netijnrd.org

In medicinal chemistry, the piperidine scaffold is recognized as a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. nih.govcambridgemedchemconsulting.com The versatility of the piperidine ring allows it to serve as a template for the design of ligands that can interact with a diverse set of proteins. cambridgemedchemconsulting.com Its structural flexibility and three-dimensional nature enable medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates. cambridgemedchemconsulting.com By modifying the piperidine core, researchers can modulate biological activities, enhance selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comthieme-connect.comresearchgate.net This adaptability makes the piperidine scaffold a valuable tool in the quest for novel therapeutics. bohrium.comnih.gov

Ubiquitous Presence in Natural Products and Pharmaceuticals

Overview of Halogenation Strategies in Drug Design

Halogenation is a widely employed strategy in drug design to enhance the pharmacological properties of lead compounds. The introduction of halogen atoms can significantly impact a molecule's potency, selectivity, metabolic stability, and bioavailability. ontosight.ai

The substitution of hydrogen with a bromine atom, or "bromination," can lead to several advantageous changes in a drug's profile. ump.edu.pl Bromine can increase the therapeutic activity of a compound and have a beneficial effect on its metabolism, potentially leading to a longer duration of action. ump.edu.plump.edu.pl This is partly due to the formation of "halogen bonds," a type of non-covalent interaction that can favorably alter how a drug binds to its target. ump.edu.plump.edu.pl Studies have shown that brominated compounds can exhibit enhanced biological activities, including antimicrobial and anti-cancer effects. revmedchir.rorsc.org For instance, the introduction of bromine has been shown to increase the affinity of a compound for the serotonin (B10506) transporter (SERT). nih.gov

Impact of Bromine Substitution on Pharmacological Profiles

Specific Context of 4-(4-Bromophenoxy)piperidine in Chemical Space

This compound is a specific example of a halogenated piperidine derivative. Its structure features a piperidine ring linked via an ether oxygen to a benzene (B151609) ring that is substituted with a bromine atom. This compound serves as a building block in the synthesis of more complex molecules and is a subject of interest in medicinal chemistry research. sigmaaldrich.com The combination of the privileged piperidine scaffold, the influential bromo-substituent, and the phenoxy linker creates a unique chemical entity with the potential for diverse biological activities. Its investigation contributes to the broader understanding of how halogenated piperidines can be utilized in the development of new therapeutic agents. ontosight.ai

Structural Classification and Nomenclature

This compound is a derivative of piperidine. Its structure is characterized by a piperidine ring substituted at the 4-position with a phenoxy group, which is itself substituted with a bromine atom at the para- (4-) position.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the molecular architecture: the piperidine core, the ether linkage (phenoxy), and the specific location of the bromine atom on the phenyl ring. The nitrogen atom in the piperidine ring is designated as position 1. This compound is one of many halogenated piperidine derivatives, which are classified based on the nature and position of the halogen substituent(s).

Table 1: Structural and Chemical Identity of this compound

| Feature | Description |

|---|---|

| Core Heterocycle | Piperidine |

| Substituent at C4 | 4-Bromophenoxy group |

| Molecular Formula | C₁₁H₁₄BrNO |

| IUPAC Name | This compound |

| Compound Class | Halogenated Piperidine Derivative |

Current Research Landscape and Gaps

Current research frequently utilizes this compound as a versatile building block or intermediate in the synthesis of more complex molecules. lookchem.com Its structure is a valuable scaffold for developing novel compounds aimed at various biological targets, including enzymes and receptors. lookchem.com For instance, derivatives are synthesized to explore their potential as inhibitors of specific enzymes or as ligands with high affinity for particular receptors. evitachem.com

The presence of the bromine atom is of particular interest. It can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity and selectivity of a molecule for its biological target. nih.gov This property is increasingly being exploited in rational drug design.

Despite its utility, the full potential of this compound and its derivatives is not yet completely understood. Key gaps in the current research landscape include:

Limited Structure-Activity Relationship (SAR) Studies: While used as a scaffold, comprehensive SAR studies that systematically explore how modifications to its structure affect biological activity are not widely published.

Exploration of New Biological Targets: Research has often focused on established target classes. The potential of its derivatives against novel biological pathways or targets remains an area ripe for investigation.

Advanced Synthesis Methods: The development of more efficient, cost-effective, and environmentally friendly ("green") synthetic routes for producing this compound and its derivatives is an ongoing need. mdpi.com

Elucidation of Binding Interactions: While the potential for halogen bonding is recognized, detailed experimental and computational studies are needed to fully characterize the specific interactions between its derivatives and their protein targets. nih.gov

Table 2: Research Applications of this compound

| Research Area | Focus and Application |

|---|---|

| Synthetic Chemistry | Employed as a key intermediate or building block for constructing more elaborate molecules. lookchem.com |

| Medicinal Chemistry | Serves as a foundational structure for designing selective enzyme inhibitors and receptor ligands. evitachem.com |

| Drug Discovery | Derivatives are investigated for potential therapeutic applications, including roles as farnesyltransferase inhibitors. acs.org |

| Structural Biology | The bromine atom offers a site for potential halogen bonding, which can be crucial for ligand-protein binding affinity. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

4-(4-bromophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELAIWLMVFYRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505531 | |

| Record name | 4-(4-Bromophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74130-05-5 | |

| Record name | 4-(4-Bromophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74130-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(4-Bromophenoxy)piperidine

Retrosynthetic analysis of this compound identifies the ether linkage as the primary site for disconnection. This carbon-oxygen bond can be conceptually cleaved to yield two principal synthons: a piperidinyl cation at the 4-position and a 4-bromophenoxide anion.

These synthons correspond to readily available or synthetically accessible starting materials. The most logical precursors are a 4-substituted piperidine (B6355638), such as 4-hydroxypiperidine (B117109) or a derivative with a suitable leaving group, and 4-bromophenol (B116583). The synthesis strategy, therefore, converges on forming the aryl ether bond between these two key fragments. Protecting the piperidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, is a common strategy to prevent N-arylation or other side reactions during the ether bond formation. bldpharm.com

Direct Synthesis Routes for this compound

The formation of the phenoxy ether linkage is central to the synthesis of this compound. The primary methods employed are direct alkylation and the Mitsunobu reaction, each offering distinct advantages.

Alkylation Reactions Involving Piperidine and Bromophenyl Precursors

The synthesis of the target compound can be achieved through nucleophilic substitution reactions. A common approach involves the reaction of a piperidine precursor, such as 4-hydroxypiperidine, with a brominated aromatic compound. This method typically proceeds under alkaline conditions, where a base like potassium carbonate or sodium hydride is used to deprotonate the hydroxyl group of the piperidine, forming an alkoxide. This nucleophile then attacks an activated bromophenyl precursor.

The reaction is generally carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which enhance reactivity. Elevating the temperature is often necessary to achieve a satisfactory reaction yield. The use of N-protected piperidine derivatives, such as 1-Boc-4-hydroxypiperidine, is crucial to ensure that the reaction occurs exclusively at the C4-oxygen, preventing competing N-arylation.

Mitsunobu Reaction for Phenoxy Linkage Formation

The Mitsunobu reaction is a powerful and widely used method for forming the C-O ether bond in this compound with a high degree of control. google.comwikipedia.org This reaction facilitates the condensation of an alcohol (e.g., 1-Boc-4-hydroxypiperidine) with an acidic nucleophile (4-bromophenol). organic-chemistry.orgcommonorganicchemistry.com The transformation is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction mechanism begins with the phosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the phenol, and the resulting phenoxide is activated. The alcohol is activated by forming an oxyphosphonium salt, which is a good leaving group. organic-chemistry.org The phenoxide then displaces the activated hydroxyl group via an Sₙ2 mechanism. mdpi.com

A typical procedure involves dissolving the alcohol, phenol, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), cooling the mixture, and then slowly adding the azodicarboxylate. wikipedia.org

The efficiency of the Mitsunobu reaction is highly dependent on the specific reagents and conditions employed. While classical conditions often provide the desired product, optimization is frequently necessary to improve yields and minimize byproducts.

One significant challenge is the removal of the triphenylphosphine oxide byproduct, which often requires column chromatography. To address this, alternative reagents have been developed. For example, using polymer-supported triphenylphosphine can simplify purification, as the oxidized phosphine can be removed by simple filtration. commonorganicchemistry.com Similarly, the choice of azodicarboxylate can be critical. Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been used as an alternative to DEAD, as its corresponding hydrazine (B178648) byproduct can be easily filtered and recycled.

Reaction conditions such as solvent and temperature also play a crucial role. While THF is a common solvent, others like toluene (B28343) may be used. scribd.com In some cases, refluxing the reaction mixture in THF in the presence of a base catalyst like triethylamine (B128534) has been shown to improve yields, especially for sterically hindered substrates. mdpi.com

Table 1: Example of Mitsunobu Reaction Conditions

| Reactants | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| trans-1-Ethoxycarbonyl-3-phenyl-4-piperidinol, 4-Bromophenol | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | Benzene (B151609) | 5°C to Room Temp. | Not specified | prepchem.com |

| Alcohol, Phenol | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Triethylamine | THF | 4°C then Reflux | 74-86% | mdpi.com |

| Alcohol, Carboxylic Acid | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | THF | 0°C to Room Temp. | General Procedure | wikipedia.org |

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter. wikipedia.orgorganic-chemistry.org This is a direct consequence of the Sₙ2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving oxyphosphonium group. escholarship.org

This stereochemical control is particularly valuable in the synthesis of complex molecules and chiral piperidine derivatives. For instance, when a chiral substituted 4-hydroxypiperidine is used as the starting material, the Mitsunobu reaction allows for the predictable formation of a specific diastereomer of the product. An example is the synthesis of cis-4-(4-bromophenoxy)-1-ethoxycarbonyl-3-phenylpiperidine from the corresponding trans-4-piperidinol, demonstrating the inversion of configuration at the C4 position. prepchem.com This makes the Mitsunobu reaction a powerful tool for establishing the desired stereochemistry in the final molecule.

Optimization of Reaction Conditions and Reagents

Synthesis of Key Intermediates and Precursors

The successful synthesis of this compound relies on the availability of high-quality starting materials. The primary precursors are derivatives of piperidine and bromophenol.

1-Boc-4-hydroxypiperidine: This is a crucial intermediate where the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the conditions of many coupling reactions, including the Mitsunobu reaction, and prevents the secondary amine from acting as a competing nucleophile. It can be readily removed under acidic conditions after the desired C-O bond has been formed. This intermediate is commercially available or can be synthesized by treating 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

4-Bromophenol: This is a standard, commercially available aromatic precursor that provides the bromophenyl moiety of the target molecule.

Substituted Piperidines: For more complex analogues, substituted piperidines are required. For example, 4-(4-bromophenyl)piperidine (B1334083) itself can be synthesized by the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148) using a rhodium on carbon catalyst. chemicalbook.com This highlights that the piperidine ring itself can be constructed with the bromophenyl group already attached.

Synthesis of Piperidine Derivatives with Hydroxyl or Amino Groups at C4

The foundation of the this compound structure often begins with the synthesis of piperidine rings bearing a hydroxyl or amino group at the C4 position. These functional groups serve as crucial handles for the subsequent introduction of the 4-bromophenoxy moiety.

4-Hydroxypiperidine Derivatives: The synthesis of 4-hydroxypiperidine and its derivatives can be achieved through various established methods. One common approach involves the reduction of 4-piperidone (B1582916), a readily available starting material. ontosight.ai This reduction can be accomplished using various reducing agents to yield 4-hydroxypiperidine. ontosight.ai Additionally, more complex substituted 4-hydroxypiperidine derivatives can be prepared. For instance, the condensation of γ,δ-unsaturated amines with aldehydes in an acidic solution provides a pathway to 2,3,4-trisubstituted-4-hydroxypiperidines. google.com Another method involves the synthesis of phenacyl derivatives of 4-hydroxypiperidine. koreascience.krnih.gov

4-Aminopiperidine (B84694) Derivatives: The synthesis of 4-aminopiperidine derivatives is also a well-explored area. A facile and efficient method for preparing 4-substituted-4-aminopiperidine derivatives utilizes isonipecotate as a starting material, with a Curtius rearrangement serving as a key step to introduce the amino group at the C4 position. nih.gov This methodology allows for the introduction of various substituents at the 4-position of the piperidine ring. nih.gov Alternative strategies for synthesizing 4-aminopiperidine derivatives have also been reported, often involving multi-step sequences that may include reductive amination or other classical amine synthesis methods. nih.govacs.orgresearchgate.net

Preparation of Brominated Aromatic Synthons

The "4-bromophenoxy" portion of the target molecule is introduced using a brominated aromatic synthon, typically 4-bromophenol or a derivative thereof. The synthesis of such synthons is a fundamental transformation in organic chemistry.

Direct bromination of phenols is a common method. This can be achieved using various brominating agents, such as molecular bromine (Br₂). However, this can sometimes lead to a mixture of mono-, di-, and poly-brominated products. researchgate.net To improve selectivity, particularly for the desired para-brominated product, alternative methods have been developed. Electrochemical bromination of hydroxy aromatic compounds in the presence of a bromide ion source offers a cleaner and more selective route. google.com Other brominating reagents like N-bromosuccinimide (NBS) can also be employed, sometimes in the presence of a catalyst, to achieve the desired bromination of aromatic ethers and phenols. researchgate.net The choice of brominating agent and reaction conditions is crucial for achieving high yields and regioselectivity. researchgate.netnih.govdokumen.pub

Derivatization Strategies for this compound Scaffold

Once the core this compound structure is assembled, its chemical versatility allows for extensive derivatization at two primary locations: the piperidine nitrogen (N1) and the bromophenyl moiety. These modifications are instrumental in fine-tuning the properties of the final molecule.

Modifications at the Piperidine Nitrogen (N1-Substitutions)

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes a variety of chemical transformations, allowing for the introduction of a wide range of substituents.

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

N-Alkylation: The introduction of alkyl groups at the piperidine nitrogen is a common modification. This is typically achieved through nucleophilic substitution reactions with alkyl halides (e.g., alkyl bromides or iodides). researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net For example, 1-benzyl-4-(4-bromophenyl)-4-piperidinol has been synthesized via the alkylation of 4-(4-bromophenyl)-4-piperidinol with benzyl (B1604629) chloride. umw.edu

N-Arylation and N-Heteroarylation: The formation of a carbon-nitrogen bond between the piperidine nitrogen and an aromatic or heteroaromatic ring is a key transformation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving this. tandfonline.comsorbonne-universite.fracs.org These reactions typically involve the coupling of the piperidine with an aryl or heteroaryl halide in the presence of a palladium catalyst and a suitable ligand. tandfonline.comrsc.org Copper-catalyzed Ullmann condensation is another established method for N-arylation. tandfonline.com For instance, 1-(4-bromophenyl)piperidine (B1277246) can be synthesized by reacting bromobenzene (B47551) and piperidine in the presence of a strong base. google.com

Table 1: Examples of N1-Substitutions on the Piperidine Ring

| Substituent Type | Reagents and Conditions | Reference |

|---|---|---|

| Alkyl | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetonitrile, DMF) | researchgate.net |

| Aryl/Heteroaryl | Aryl/Heteroaryl halide, Palladium or Copper catalyst, Ligand, Base | tandfonline.comsorbonne-universite.fr |

Formation of Amide, Sulfonamide, and Carbamate Derivatives

Amide Formation: The piperidine nitrogen can be acylated to form amide derivatives. This is typically achieved by reacting this compound with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. acs.orgresearchgate.net For example, N-(4-Bromophenyl)piperidine-4-carboxamide has been synthesized. chemscene.com The reaction of 4-(4-bromo-benzoyl)-piperidine, which can be prepared from 4-bromobenzoyl chloride and piperidine, is another route to related amide structures.

Sulfonamide Formation: Sulfonamides can be prepared by reacting the piperidine with a sulfonyl chloride in the presence of a base. researchgate.netgoogle.com This reaction results in the formation of a stable sulfonamide linkage. For instance, N'-[(4-bromophenyl)sulfonyl]-1-(phenylsulfonyl)piperidin-4-carbohydrazide has been synthesized from the corresponding piperidine carbohydrazide (B1668358) and 4-bromophenylsulfonyl chloride. tubitak.gov.tr A related compound, 1-{[4-(4-Bromophenoxy)phenyl]sulfonyl}piperidine, highlights the formation of a sulfonamide from a substituted phenylsulfonyl chloride. evitachem.com

Carbamate Formation: Carbamate derivatives can be synthesized by reacting the piperidine nitrogen with a chloroformate or by reacting it with an isocyanate. For example, piperidino N-(4-bromophenyl)carbamate has been reported. sigmaaldrich.com

Table 2: Formation of Amide, Sulfonamide, and Carbamide Derivatives at N1

| Derivative Type | General Reaction | Reference |

|---|---|---|

| Amide | Reaction with acyl chloride, acid anhydride, or carboxylic acid (with coupling agent) | acs.orgresearchgate.net |

| Sulfonamide | Reaction with sulfonyl chloride in the presence of a base | researchgate.netgoogle.com |

| Carbamate | Reaction with a chloroformate or an isocyanate | sigmaaldrich.com |

Modifications on the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile functional group that serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. smolecule.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for forming new carbon-carbon bonds. In this reaction, the bromo-substituted phenyl ring of this compound can be coupled with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. rsc.org This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the para-position of the phenoxy ring. nih.gov

Heck Coupling: The Heck reaction allows for the formation of a new carbon-carbon bond between the bromophenyl group and an alkene. This reaction is also catalyzed by palladium complexes. tandfonline.com

Buchwald-Hartwig Amination: While typically used for N-arylation, the Buchwald-Hartwig amination can also be applied to the bromophenyl group to introduce new amino substituents by coupling with various amines.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromophenyl group and a terminal alkyne, leading to the synthesis of aryl-alkyne derivatives.

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as Stille coupling (with organotin reagents) and Negishi coupling (with organozinc reagents), can also be employed to modify the bromophenyl moiety, further expanding the chemical space accessible from the this compound scaffold.

Table 3: Common Cross-Coupling Reactions for Modifying the Bromophenyl Moiety

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C-C (aryl, alkyl) |

| Heck | Alkene | C-C (alkenyl) |

| Buchwald-Hartwig | Amine | C-N |

| Sonogashira | Terminal alkyne | C-C (alkynyl) |

The strategic application of these synthetic methodologies allows for the systematic exploration of the chemical space around the this compound core, enabling the generation of diverse molecular architectures for further investigation.

Halogen Exchange and Substituent Variations

Analytical Techniques for Structural Elucidation of Synthesized Compounds

Spectroscopic Methods (NMR, IR, Mass Spectrometry)

The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure.

¹H NMR: Provides information about the chemical environment of hydrogen atoms. For 4-(4-bromophenyl)piperidine, the spectrum would show characteristic signals for the aromatic protons on the bromophenyl ring, as well as the protons of the piperidine ring. chemicalbook.com The chemical shifts, splitting patterns, and integration of these signals are used to confirm the connectivity of the atoms. For example, in the ¹H NMR spectrum of 1-(2-(4-Bromophenoxy)ethyl)piperidine, the aromatic protons appear as doublets around δ 7.42 and 6.90 ppm, while the protons of the piperidine and ethyl groups appear at higher fields. mdpi.com

¹³C NMR: Provides information about the carbon skeleton of the molecule. The spectrum of this compound derivatives will show distinct signals for the carbons of the bromophenyl group, the piperidine ring, and any substituents. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O stretching of the ether linkage, and C-Br stretching. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. nih.gov High-Resolution Mass Spectrometry (HRMS) is often used to determine the exact molecular formula of a synthesized compound. mdpi.com

The following table summarizes typical spectroscopic data for a related compound, 4-(4-bromophenyl)piperidin-4-ol (B1199205).

| Spectroscopic Data for 4-(4-bromophenyl)piperidin-4-ol | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.30 (d, J = 8.4 Hz, 2H, ArH), 3.85 (s, 1H, OH), 3.10–2.90 (m, 4H, piperidine H), 1.80–1.60 (m, 4H, piperidine H) |

| HRMS (ESI+) | m/z calc. for C₁₁H₁₄BrNO [M+H]⁺: 272.0234, found: 272.0231 |

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method is invaluable for determining the absolute configuration and conformational details of this compound and its derivatives. elifesciences.org

For molecules with stereocenters, X-ray crystallography can unambiguously establish the absolute configuration (R or S) of each chiral center. This is crucial for understanding the structure-activity relationships of chiral molecules, as different enantiomers or diastereomers often exhibit distinct biological activities.

Furthermore, X-ray crystallography reveals the preferred conformation of the molecule in the solid state. For instance, it can confirm the chair conformation of the piperidine ring, which is the most stable arrangement for this six-membered ring. The analysis can also detail the dihedral angles between different parts of the molecule, such as the angle between the bromophenyl ring and the piperidine ring.

Pharmacological and Biological Activity Investigations

Target Identification and Mechanism of Action Studies

The chemical scaffold of 4-(4-bromophenoxy)piperidine is a recurring motif in molecules designed for a range of biological targets. Investigations into this compound and its close analogues have focused on identifying their molecular interactions and mechanisms of action, particularly within the central nervous system and in antimicrobial applications. The piperidine (B6355638) ring is a key structural feature in numerous pharmaceuticals, and its substitution with a bromophenoxy group can influence binding affinity and pharmacological profile. ontosight.ai

Research utilizing derivatives of this compound has been instrumental in studying interactions with various receptors and their subsequent signaling pathways. netascientific.com

The piperidine structure is a core component of many synthetic opioids. painphysicianjournal.com Derivatives containing a 4-phenylpiperidine (B165713) moiety have been investigated for their analgesic properties and interaction with opioid receptors. sigmaaldrich.com For instance, Brorphine, a potent synthetic opioid that contains a 4-bromophenethyl group attached to a piperidine ring, is a mu-opioid receptor (MOR) agonist. usdoj.gov Activation of MOR by agonists is known to produce pharmacological effects that include analgesia. usdoj.govnih.gov Studies on other related structures, such as 4-anilidopiperidine analogues, have shown selective binding affinities for the μ-opioid receptor over the δ-opioid receptor. nih.gov The analgesic effects of piperidine derivatives are thought to be mediated through interactions with these opioid receptors, which are G-protein coupled receptors that, upon activation, lead to cellular hyperpolarization and reduced neuronal excitability. painphysicianjournal.comnih.gov

The piperidine scaffold is a key element in the design of monoamine reuptake inhibitors. nih.gov Drugs that act as combined reuptake inhibitors for serotonin (B10506) and norepinephrine (B1679862) (SNRIs) or as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine (B1211576) (SNDRIs) often incorporate a piperidine ring. nih.govwikipedia.org These inhibitors function by blocking the respective transporter proteins (SERT for serotonin, NET for norepinephrine), which increases the extracellular concentrations of these neurotransmitters and enhances serotonergic and adrenergic neurotransmission. wikipedia.org

Structure-activity relationship studies on various piperidine derivatives have identified specific molecular features that govern the inhibition of these monoamine transporters. nih.govnih.gov For example, research on a series of [(aryloxy)(pyridinyl)methyl]piperidine derivatives identified compounds that acted as selective serotonin reuptake inhibitors (SRIs), selective norepinephrine reuptake inhibitors (NRIs), and dual SNRIs, demonstrating the versatility of the piperidine core in modulating neurotransmitter systems. nih.gov

The this compound structure and its analogues have been evaluated for their ability to inhibit various enzymes, pointing to potential therapeutic applications beyond receptor modulation.

Some piperidine derivatives have been noted for their analgesic activities, which may be linked to the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins (B1171923) are key mediators of inflammation and pain. wikipedia.org Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. wikipedia.orgnih.gov The proposed mechanism for certain analgesic piperidine derivatives involves blocking the effects of prostaglandins, potentially through the inhibition of these downstream signaling pathways.

In the search for new antibacterial agents, derivatives of the piperidine scaffold have been identified as potent inhibitors of mycobacterial DNA gyrase. asm.orgnih.gov DNA gyrase is a critical enzyme for bacteria, controlling DNA topology and facilitating chromosome replication. nih.gov A class of compounds known as piperidine-4-carboxamides (P4Cs) has been specifically shown to target DNA gyrase in Mycobacterium abscessus. asm.orgnih.govresearchgate.net

Genetic and biochemical studies confirmed that P4Cs inhibit the supercoiling activity of wild-type M. abscessus DNA gyrase but not mutant versions of the enzyme that confer resistance. asm.orgnih.gov This inhibition leads to DNA damage, similar to the mechanism of fluoroquinolone antibiotics. nih.gov The potency of these compounds has been quantified, revealing a promising new class of mycobacterial DNA gyrase inhibitors. asm.org

Interactive Data Table: Inhibition of M. abscessus DNA Gyrase by Piperidine-4-Carboxamide Derivatives

The following table displays the 50% inhibitory concentrations (IC₅₀) of two piperidine-4-carboxamide compounds against wild-type M. abscessus DNA gyrase.

| Compound | IC₅₀ (μM) | Reference |

| MMV688844 (844) | 4.6 | asm.org |

| 844-TFM | 1.9 | asm.org |

Farnesyltransferase Inhibition

Antiviral Activity (e.g., HCV, HIV, SARS-CoV-2)

The piperidine scaffold is a common feature in many compounds with antiviral properties. arabjchem.org Research has explored its use in developing inhibitors against various viruses, including Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and SARS-CoV-2. arabjchem.orgmdpi.comnih.gov

While direct studies on this compound are not extensively detailed in the provided context, related structures show significant promise. For instance, piperazine (B1678402) derivatives have demonstrated potent anti-HIV activity. arabjchem.org In the context of SARS-CoV-2, a class of 1,4,4-trisubstituted piperidines was found to inhibit the virus's main protease (Mpro) and block viral replication at micromolar concentrations. nih.gov Furthermore, p97 inhibitors, which can feature a piperidine moiety, have also been identified as having antiviral activity against SARS-CoV-2. mdpi.com The repurposing of existing drugs, such as HCV protease inhibitors, has also been a strategy against SARS-CoV-2, with some showing efficacy against the viral 3CLpro. nih.gov

Anticancer and Cytotoxic Activities

The this compound structure and its analogs are frequently studied for their potential as anticancer agents. jst.go.jpnih.govrsc.orggoogle.com The presence of a 4-bromophenyl group is often associated with enhanced cytotoxic activity. jst.go.jp

In a study of 1,2,4-triazole (B32235) Mannich bases, a 4-bromophenyl derivative (compound 6p) demonstrated potent cytotoxic activity against colon cancer and was equipotent to the standard drug against gastric and nasopharyngeal carcinoma cell lines. jst.go.jp Similarly, another 4-bromophenyl derivative (6m) with a methylpiperazine moiety showed strong cytotoxicity against gastric cancer cells (IC50=0.021 µM). jst.go.jp Bromophenol hybrids have also been designed as anticancer agents that function through ROS-mediated apoptotic pathways. nih.gov Furthermore, piperidine-containing purine (B94841) derivatives have shown promising anticancer potential. rsc.org

| Compound Series | Cancer Cell Line | Key Findings |

| 1,2,4-Triazole Mannich bases (6p) | Colon, Gastric, Nasopharyngeal | Exhibited high potency against colon cancer and equipotent activity to standard against others. jst.go.jp |

| 1,2,4-Triazole Mannich bases (6m) | Gastric (NUGC) | IC50 = 0.021 µM. jst.go.jp |

| Bromophenol hybrids | Various | Designed as potential anticancer agents acting via ROS-mediated apoptosis. nih.gov |

| Piperidine-containing purines | Various | Showed promising anticancer potential based on Structure-Activity Relationship (SAR) studies. rsc.org |

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationships (SAR) of molecules centered around the this compound scaffold has been a focal point of medicinal chemistry research. These studies aim to decipher how modifications to the core structure influence biological activity, providing a roadmap for the design of more potent and selective agents for various therapeutic targets.

The position of the bromine atom on the phenyl ring and alterations to the piperidine moiety have been shown to be critical determinants of biological activity.

The placement of the halogen on the phenyl ring significantly influences inhibitory potency. In a study of piperidine derivatives as farnesyltransferase (FTase) inhibitors, it was observed that the position of the bromo substituent was crucial. A compound featuring a 4-bromophenyl group was found to be inactive, whereas shifting the bromine to the 2-position resulted in a threefold increase in FTase inhibition, with an IC50 value of 140 nM. acs.org This suggests that the steric and electronic properties conferred by the ortho-substitution are more favorable for binding to the enzyme's active site compared to the para-substitution. acs.org

Further investigations into inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis also highlighted the importance of the phenyl ring substitution. A 4-bromophenyl analog demonstrated potent inhibition of both the MenA enzyme (IC50 = 12 ± 2 μM) and mycobacterial growth (GIC50 = 14 ± 0 μM). nih.gov This was comparable in potency to a 4-chlorophenyl analog, indicating that a halogen at the para position is well-tolerated and contributes to activity. nih.gov In this series, para-substituted derivatives generally showed improved inhibitory and antibacterial activity compared to an unsubstituted analog. nih.gov

Modifications to the piperidine ring itself also play a significant role. For instance, N-benzylation of 4-(4-bromophenyl)piperidin-4-ol (B1199205) was found to decrease selectivity for the D₂ receptor. In the context of chemokine receptor 5 (CCR5) antagonists, the creation of 4,4-disubstituted piperidines led to potent ligands. ebi.ac.uk Specifically, the introduction of substituents at the 4-position of the piperidine ring in conjunction with the bromophenyl group has been a strategy to enhance biological effects.

Table 1: Impact of Bromophenyl Position on Farnesyltransferase (FTase) Inhibition

| Compound | Phenyl Substitution | FTase Inhibition IC50 (nM) |

| Analog 1 | 4-Bromophenyl | > 1000 (inactive) |

| Analog 2 | 2-Bromophenyl | 140 |

Data sourced from a study on novel piperidine inhibitors of farnesyltransferase. acs.org

The nature of substituents on both the bromophenyl ring and the piperidine nitrogen has a profound effect on the binding affinity and selectivity of these compounds for their biological targets.

In a series of 4-(4-bromophenyl)piperidin-4-ol analogs targeting the dopamine D₂ receptor, replacing the bromine atom with iodine resulted in an increased receptor affinity (Kᵢ = 12 nM for the iodo analog vs. 28 nM for the bromo analog). However, this modification came at the cost of reduced metabolic stability. This highlights a common trade-off in drug design where potency enhancements may negatively impact pharmacokinetic properties. Furthermore, the introduction of a benzyl (B1604629) group on the piperidine nitrogen (N-benzylation) led to a decrease in selectivity for the D₂ receptor over the D₁ receptor.

For inhibitors of the Mycobacterium tuberculosis MenA enzyme, a comparative study of para-halogenated phenyl analogs revealed subtle but important differences. The 4-bromophenyl analog (IC50 = 12 ± 2 μM) was slightly more potent than the 4-fluorophenyl analog (IC50 = 33 ± 5 μM) and the 4-chlorophenyl analog (IC50 = 22 ± 3 μM). nih.gov Interestingly, meta-substituted derivatives also showed improved activity over unsubstituted compounds, while ortho-derivatives only enhanced MenA inhibition without a corresponding improvement in antibacterial activity. nih.gov

The electronic properties of the substituents are also key. The electron-withdrawing nature of the bromine atom on the phenyl ring can create specific electronic distributions that influence binding interactions. The introduction of a pyridinyl ring in place of the bromophenyl group in 4-(4-bromophenyl)piperidine-4-carboxylic acid was suggested to enhance hydrogen-bonding capacity and alter electronic properties, potentially improving binding to enzymes or receptors that favor polar interactions.

Table 2: Effect of Substituents on Dopamine D₂ Receptor Affinity and Selectivity

| Compound | Modification | D₂ Receptor Kᵢ (nM) | Selectivity (D₂ vs. D₁) |

| 4-(4-Bromophenyl)piperidin-4-ol | - | 28 ± 3 | 120-fold |

| 4-(4-Iodophenyl)piperidin-4-ol | Br replaced with I | 12 ± 2 | 90-fold |

| 1-Benzyl-4-(4-bromophenyl)piperidin-4-ol | N-Benzylation | 45 ± 5 | 40-fold |

Data from SAR analysis of dopamine D₂ receptor antagonists.

Stereochemistry is a critical factor that dictates the biological activity of chiral piperidine derivatives. The spatial arrangement of substituents can significantly impact how a molecule interacts with its target protein, often leading to substantial differences in potency between enantiomers.

In a study of farnesyltransferase inhibitors, optically resolved piperidine derivatives demonstrated that the biological activity was predominantly associated with one enantiomer. For instance, the (+)-enantiomer of a potent piperidine derivative showed a twofold increase in potency (IC50 = 1.9 nM) compared to the racemic mixture, while the (–)-enantiomer was significantly less active (IC50 > 310 nM). acs.org This stark difference underscores the importance of a specific three-dimensional orientation for effective binding to the enzyme.

Similarly, research on 4-(4-chlorophenyl)piperidine (B1270657) analogues as transporter inhibitors revealed that the stereochemistry at the 3 and 4 positions of the piperidine ring determined the selectivity profile. The study found that (-)-cis analogues were selective for the dopamine and norepinephrine transporters (DAT/NET), whereas (-)-trans and (+)-cis isomers showed selectivity for the serotonin transporter (SERT) or SERT/NET. nih.gov This demonstrates that subtle changes in the spatial relationship between the substituted phenyl ring and other functional groups can redirect the compound's activity towards different biological targets.

A study investigating new series of piperidin-4-ol derivatives synthesized specific stereoisomers and confirmed their structures using advanced spectroscopic methods. nih.gov The subsequent evaluation of their antibacterial, antifungal, and anthelmintic activities revealed that the biological effects were dependent on the stereochemistry of the synthesized compounds, further emphasizing the role of stereoisomerism in determining the pharmacological profile of piperidine derivatives. nih.gov The analgesic activity of 4-(4'-bromophenyl)-4-piperidinol derivatives has also been studied, with docking studies suggesting specific interactions with opioid receptors, which would be highly dependent on the stereochemical configuration of the molecule. researchgate.net

Substituent Effects on Binding Affinity and Selectivity

In Vitro Pharmacological Assays

In vitro assays are fundamental tools for characterizing the pharmacological profile of new chemical entities. For derivatives of this compound, receptor binding assays and enzyme inhibition assays have been instrumental in quantifying their affinity and potency.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then added in increasing concentrations to see how effectively it displaces the radiolabeled ligand.

For example, derivatives of the 4-phenyl piperidine scaffold have been evaluated for their binding affinity to the human mu-opioid receptor. researchgate.net In the development of P2Y₁₄ receptor antagonists, binding assays are crucial for determining the affinity of new analogues. nih.gov A high-affinity antagonist, 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN), and its derivatives have been studied to understand their structure-activity relationships. nih.gov While not containing a bromophenoxy group directly, these studies on related phenylpiperidine structures illustrate the standard methodologies used. The affinity is typically reported as the inhibitory constant (Kᵢ) or the concentration required to inhibit 50% of the specific binding (IC50). For instance, some 4-aroylpiperidines have been identified as selective sigma-1 receptor ligands through such binding studies. d-nb.info

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Derivatives of this compound and related structures have been evaluated against various enzymes. In the pursuit of inhibitors for botulinum neurotoxin A (BoNT/A), a metalloprotease, a series of compounds were tested. One potent inhibitor demonstrated an IC50 value of 2.5 µM in a FRET-based assay. nih.gov

In another example, piperidine derivatives were investigated as inhibitors of the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. A 4-bromophenyl analog showed an IC50 of 12 ± 2 μM in a cell-free prenyltransferase assay. nih.gov Similarly, piperidine derivatives have been studied as inhibitors of farnesyltransferase (FTase), where a 2-bromophenyl derivative exhibited an IC50 of 140 nM. acs.org These assays are critical for the initial screening and SAR studies of potential therapeutic agents.

Table 3: Enzyme Inhibition Data for Piperidine Derivatives

| Compound Class | Target Enzyme | Moiety | IC50 |

| Piperidine Derivative | MenA | 4-Bromophenyl | 12 ± 2 μM |

| Piperidine Derivative | MenA | 4-Chlorophenyl | 22 ± 3 μM |

| Piperidine Derivative | MenA | 4-Fluorophenyl | 33 ± 5 μM |

| Piperidin-2-one Derivative | Farnesyltransferase | 2-Bromophenyl | 140 nM |

| Indole Derivative | BoNT/A LC | Not specified | 2.5 µM |

Data compiled from studies on MenA, Farnesyltransferase, and BoNT/A LC inhibitors. acs.orgnih.govnih.gov

Cell-Based Assays (e.g., Cell Proliferation, Reporter Gene Assays)

Cell-based assays are fundamental tools for assessing the biological activity of a compound on living cells, providing insights into mechanisms like cell proliferation, cytotoxicity, and gene expression modulation. nih.gov While direct studies on this compound in cell proliferation or reporter gene assays are not prominent in the available research, investigations into structurally related compounds offer valuable context for the potential activities of the bromophenyl-piperidine scaffold.

For instance, a related compound, 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxamide, was identified as a modulator of the Survival of Motor Neuron (SMN) protein, and it was shown to increase SMN protein production in a dose-dependent manner in Western blot analyses. nih.gov Another study focused on piperidine-4-carboxamides identified a hit compound in a whole-cell screen against Mycobacterium abscessus and used a reporter assay to assess DNA damage. asm.org

In the context of anticancer research, derivatives such as 4-(2-Bromophenyl)piperidine-2,6-dione have demonstrated potent antiproliferative effects in vitro against Burkitt's lymphoma (BL) and chronic lymphocytic leukemia (CLL) cell lines. Furthermore, a class of 1,4,4-trisubstituted piperidines showed promising activity against human coronavirus 229E (HCoV-229E) and was later confirmed to have micromolar activity against SARS-CoV-2 in human lung carcinoma A549 cells. nih.gov

Antimicrobial Activity Testing (MIC, Zone of Inhibition)

The antimicrobial potential of the piperidine nucleus, particularly when substituted with a bromophenyl group, has been explored through various derivatives. These studies typically determine the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, and the zone of inhibition in agar (B569324) diffusion assays.

Research has shown that the nature of substitutions on the piperidine moiety is crucial for the observed antimicrobial effects. academicjournals.org For example, studies on 2,6-disubstituted piperidin-4-one derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org One investigation of six novel piperidine derivatives, including ethyl 1-(4-bromophenyl)-4-(4-bromophenylamino)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, found varying degrees of inhibition against several bacterial strains but limited activity against the tested fungi. academicjournals.orgresearchgate.net Another study on 4-(2-Bromophenyl)piperidine-2,6-dione reported antibacterial effects with growth inhibition zones ranging from 14 to 17 mm against strains like Staphylococcus aureus and Escherichia coli.

The following table summarizes findings from various studies on bromophenyl-containing piperidine derivatives.

| Compound Class/Derivative | Test Organism(s) | Key Findings (MIC/Zone of Inhibition) | Reference(s) |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | S. aureus, C. albicans | MIC values of 38.64 µM and 49.04 µM against S. aureus. Zone of inhibition up to 31 mm against C. albicans. | acs.org, nih.gov |

| Ethyl 1-(4-bromophenyl)-4-(4-bromophenylamino)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | E. coli, B. cereus, S. aureus, B. subtilis | MIC of 1.5 mg/ml against tested strains. | academicjournals.org |

| 4-(2-Bromophenyl)piperidine-2,6-dione | S. aureus, E. coli | Zone of inhibition: 14 to 17 mm. |

Ex Vivo Models of Pain and Platelet Aggregation

Ex vivo models provide a bridge between in vitro and in vivo research by using tissues or cells taken directly from a living organism. Derivatives of 4-(4'-bromophenyl)-4-piperidinol have been investigated for their analgesic and antiplatelet aggregation activities using such models. researchgate.netnih.govsigmaaldrich.comchemsrc.com These piperidine derivatives are thought to exhibit analgesic effects by potentially blocking prostaglandin synthesis pathways. researchgate.netnih.gov

In one study, the parent compound 4-(4'-bromophenyl)-4-piperidinol (PD1) and its phenacyl derivatives showed significant analgesic effects. researchgate.netnih.gov The same study also evaluated the compounds' ability to inhibit platelet aggregation induced by platelet-activating factor (PAF). researchgate.net The results indicated that specific derivatives were potent inhibitors of platelet aggregation. researchgate.netnih.gov

The antiplatelet activity, measured as the half-maximal inhibitory concentration (IC50), is detailed in the table below.

| Compound | Antiplatelet Aggregation IC50 | Reference(s) |

| 4-(4'-Bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxy-phenyl)2-oxo-ethyl]-piperidinium bromide (PD5) | 0.06 mM | researchgate.net, nih.gov |

| 4-(4'-Bromo-phenyl)-4-hydroxy-1-[2-(3''-nitrophenyl)-2-oxo-ethyl]-piperidinium-bromide (PD3) | 80 mM | researchgate.net, nih.gov |

| Acetyl salicylic (B10762653) acid (Aspirin) | 150 µM | researchgate.net, nih.gov |

Additionally, a different study on thio-derivatives of lawsone identified 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione as a potent antiplatelet agent, inhibiting aggregation induced by collagen with an IC50 of 5.58 ± 1.01 μM. frontiersin.org

In Silico Studies and Computational Approaches

In silico methods, which involve computer simulations and modeling, are integral to modern drug discovery for predicting the behavior and properties of chemical compounds. These approaches are used to investigate ligand-protein interactions, simulate dynamic movements of molecules, and predict pharmacokinetic profiles, thereby guiding the synthesis and testing of new potential drugs. For derivatives of this compound, various computational techniques have been employed to understand their structure-activity relationships and potential as therapeutic agents. ingentaconnect.comresearchgate.net

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand how a ligand, such as a piperidine derivative, might interact with a biological target like a protein receptor or enzyme. nih.govyoutube.com

For bromophenyl-piperidine analogs, docking studies have provided critical insights into their potential mechanisms of action. For example, a phenacyl derivative of 4-(4'-bromophenyl)-4-piperidinol, identified as a potent analgesic, was docked into the active site of an opioid receptor. researchgate.netnih.gov The simulation revealed interactions between the oxygen of the compound's nitro group and the amino group of an arginine residue (ARG 573), suggesting a specific binding mode. researchgate.netnih.gov In another study, derivatives of 4-(4-Bromophenyl)piperidin-4-ol were studied for their interaction with acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key enzymes in neurodegenerative diseases. Docking studies of a (Z)-2,6-bis(4-bromophenyl)-3,3-dimethyl-4-(2-(2,4,6-trichlorophenyl) hydrazono) piperidine derivative against the SARS-CoV-2 main protease also revealed efficient interaction. ingentaconnect.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. acs.org This technique is often used to validate the stability of ligand-protein complexes predicted by molecular docking.

MD simulations have been applied to bromophenyl piperidine derivatives to confirm their stability within the binding pockets of target proteins. In one study, a newly synthesized piperidine derivative was investigated as a potential inhibitor of the SARS-CoV-2 main protease, and MD simulations were used to confirm the stability of the molecule and its hydrogen bonding interactions within the target's active site. ingentaconnect.com Similarly, MD simulations were used to study bridged piperidine analogues, confirming stable and persistent key interactions at the P2Y14 receptor. nih.gov For a class of 1,4,4-trisubstituted piperidines investigated as coronavirus inhibitors, MD simulations were performed on the main protease dimer to understand the ligand-enzyme complexes. nih.gov

ADMET Prediction and Pharmacokinetic Modeling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves computational models that estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for evaluating a molecule's drug-likeness and potential for development.

In silico ADMET studies have been conducted for various piperidine derivatives. For (Z)-2,6-bis(4-bromophenyl)-3,3-dimethyl-4-(2-(2,4,6-trichlorophenyl) hydrazono) piperidine, virtual ADME and toxicity predictions were performed to establish a relationship between its biological, electronic, and physicochemical properties. ingentaconnect.com For the related compound 4-(4-Bromophenyl)piperidin-4-ol, computational tools were used to predict its metabolic stability. These in silico predictions indicated moderate hepatic clearance based on a LogP of 2.1 ± 0.3 and simulated its metabolism by cytochrome P450 enzymes. Such modeling helps to prioritize compounds with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net

DFT Calculations for Electronic Properties and NMR Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It can provide valuable insights into a compound's reactivity, stability, and spectroscopic properties. A key application of DFT is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural elucidation of newly synthesized molecules.

For a compound like this compound, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms.

Calculate electronic properties: This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding how the molecule might interact with biological targets.

Predict 1H and 13C NMR spectra: By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. This is often compared with experimental data to confirm the compound's structure.

However, a specific study detailing these DFT calculations for this compound could not be located. Research on analogous structures, such as N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, has utilized DFT to predict electronic properties and NMR spectra, demonstrating the utility of this approach within the broader class of bromophenyl-piperidine containing compounds. mdpi.com Without a dedicated study, a data table of predicted NMR shifts for this compound cannot be compiled.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, chemists can gain a deeper understanding of how molecules pack in the solid state and the nature of the forces holding them together.

A Hirshfeld surface analysis for this compound would involve:

Generation of the Hirshfeld surface: This surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Mapping of dnorm: This property highlights intermolecular contacts shorter than the van der Waals radii, which are crucial for identifying hydrogen bonds and other close interactions.

This type of analysis has been successfully applied to other complex molecules containing bromophenyl and piperidine moieties to elucidate the roles of various intermolecular forces, including hydrogen bonding and π-π stacking. mdpi.com For instance, in related structures, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can significantly influence crystal packing.

The absence of a published crystal structure for this compound makes a Hirshfeld surface analysis impossible to perform. Consequently, a detailed breakdown of the intermolecular interactions and a corresponding data table quantifying these contacts cannot be provided.

Therapeutic Potential and Drug Development Implications

Development as Analgesic Agents

Derivatives of the piperidine (B6355638) scaffold are recognized for their potential as analgesic agents. nih.govresearchgate.net Research has shown that these compounds can modulate pain signaling pathways, possibly through the inhibition of prostaglandin (B15479496) synthesis. Studies on related piperidine derivatives, such as those derived from 4-(4'-bromophenyl)-4-piperidinol, have demonstrated significant analgesic effects in animal models. nih.govresearchgate.net For instance, certain phenacyl derivatives of 4-(4'-bromophenyl)-4-piperidinol exhibited highly significant pain-reducing activity. nih.gov The analgesic potential is often linked to the interaction of these compounds with opioid receptors. nih.gov

Furthermore, novel thiazole (B1198619) derivatives of 4-piperidone (B1582916) have been synthesized and screened for their in vivo analgesic properties. who.int Many of these compounds showed a potential to reduce pain, with some exhibiting good analgesic effects. who.int Specifically, chloro and nitro substituted thiazole derivatives displayed the highest analgesic activities in these studies. who.int The development of such derivatives highlights the ongoing effort to identify new and effective non-opioid analgesics.

Potential in Neuropharmacology and Neurological Disorders

The 4-(4-bromophenoxy)piperidine scaffold is a subject of significant interest in neuropharmacology due to its potential to address various neurological disorders. chemimpex.com The structural similarity of piperidine derivatives to neurotransmitters allows them to interact with crucial pathways in the central nervous system, such as the dopaminergic and serotonergic systems. This interaction is key to understanding and potentially treating mood disorders.

Research has focused on the synthesis of 4-(4-bromophenyl)piperidine (B1334083) derivatives as inhibitors of enzymes involved in neurotransmitter degradation, which could have implications for treating neurodegenerative diseases. For example, derivatives of 4-(4-bromophenyl)-4-hydroxypiperidine have been synthesized and tested for their effects on acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurotransmission. researchgate.net Some of these synthesized compounds were found to affect these neurotransmitters. researchgate.net Additionally, the development of novel H3 receptor antagonists/inverse agonists based on a piperidine structure has shown promise in alleviating neuropathic pain by regulating glial cell activation. nih.gov

Applications as Antimicrobial Agents (Antibacterial, Antifungal, Antiviral, Antitubercular)

The this compound core structure has been extensively explored for its antimicrobial properties, leading to the development of derivatives with activity against a range of pathogens.

Antibacterial and Antifungal Activity:

Piperidine derivatives have demonstrated notable antibacterial and antifungal activities. researchgate.net For instance, certain piperidine-2,6-dione derivatives have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with observed growth inhibition zones against strains like Staphylococcus aureus and Escherichia coli. Some studies have also suggested potential antifungal properties. The introduction of a thiosemicarbazone moiety to a piperidine ring has been explored to enhance antibacterial and antifungal activities. biomedpharmajournal.org

In a study of novel piperidine derivatives, compounds were screened against various bacterial and fungal strains. academicjournals.org While some compounds showed no activity against certain fungi, others revealed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net The antibacterial assessment of novel nih.govCurrent time information in Bangalore, IN.-triazolo piperidine derivatives targeted both Gram-positive and Gram-negative organisms, with antifungal activity evaluated against several fungal species. ijpsjournal.com

Antiviral Activity:

The piperidine scaffold has also been investigated for its antiviral potential. Piperidine-based derivatives have been identified that exhibit potent inhibitory activity against influenza viruses, suggesting their potential as a starting point for the development of new anti-influenza drugs. Furthermore, a series of novel piperidine-4-carboxamide derivatives were designed and synthesized, with some showing antiviral activity in an HIV-1 single-cycle assay. nih.gov

Antitubercular Activity:

A significant area of research has been the development of this compound derivatives as antitubercular agents. The enzyme KasA, which is vital for the synthesis of the cell wall of Mycobacterium tuberculosis, has been identified as a key drug target. umw.eduumw.edu A virtual screening identified 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol as a compound that inhibited bacterial growth in vitro. umw.eduumw.edu Subsequent research has focused on synthesizing derivatives of this compound to improve its efficacy. umw.eduumw.edu

Furthermore, a series of spirocycles, including (4-bromophenyl)(6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran]-1-yl)methanone, have been synthesized and evaluated for their anti-tubercular activity. plos.org In the search for new antitubercular agents, a diverse library of diamine compounds was screened, which led to the identification of the dipiperidine series as a promising class of compounds. nih.gov Additionally, analogs of fluoxetine (B1211875) containing a piperidine moiety have been synthesized and have shown potent and selective anti-TB activity. japsonline.com

Role in Anticancer Therapy

The this compound scaffold has been recognized for its potential in the development of novel anticancer agents. chemimpex.com Derivatives of this structure have been investigated for their cytotoxic effects on various human cancer cell lines. jst.go.jp

Research has shown that the presence of a 4-bromophenyl substituent can be essential for the cytotoxic activity of certain compounds. jst.go.jp For example, a 4-bromophenyl derivative incorporating a methylpiperazine moiety demonstrated more potent cytotoxic activity against a gastric cancer cell line compared to a standard drug and also showed significant activity against colon and liver cancer cell lines. jst.go.jp Similarly, some N-substituted piperidine derivatives have been synthesized and evaluated for their anticancer activity against different cell lines, with three of the synthesized compounds showing activity against breast cancer cell lines. sums.ac.ir

Some 4-piperidinol derivatives have demonstrated potent cytotoxicity against human hepatoma and breast cancer cell lines. core.ac.uk The design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have also yielded promising anticancer candidates. rsc.org Several of these compounds showed good IC50 values against hepatocellular carcinoma and were also evaluated for their inhibitory activity against EGFR, a key target in cancer therapy. rsc.org

Contributions to the Development of Enzyme Inhibitors for Various Diseases

The this compound scaffold has proven to be a valuable template for the development of inhibitors targeting a variety of enzymes implicated in different diseases.

One significant area of focus has been the inhibition of enzymes in Mycobacterium tuberculosis. Derivatives of this compound have been identified as inhibitors of MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase), an essential enzyme in the menaquinone biosynthetic pathway of the bacterium. nih.gov For instance, a 4-bromophenyl analog demonstrated potent inhibition of both MenA and mycobacterial growth. nih.gov

Another important target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA and RNA. nih.gov A novel series of 4-piperidine-based thiosemicarbazones were synthesized and showed potent inhibition of DHFR, making them potential candidates for anticancer and antimicrobial therapies. nih.govresearchgate.net

Furthermore, research has explored the potential of piperidine derivatives as inhibitors of farnesyltransferase, an enzyme that is a strategic target for anticancer therapeutics. acs.org A series of novel piperidine inhibitors of farnesyltransferase were discovered, including (±)-4-(4-bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one. acs.org Additionally, piperidine derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases, and have also been shown to interact with digestive enzymes like α-amylase. researchgate.net The scaffold has also been used to develop renin inhibitors, which are relevant for treating hypertension. researchgate.net

Future Directions in Drug Design and Optimization

The promising and diverse biological activities of this compound derivatives have paved the way for future research focused on the rational design and optimization of new therapeutic agents.

Rational Design of Novel Derivatives

The future of drug development involving the this compound scaffold lies in the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. acs.org By understanding the structure-activity relationships (SAR), researchers can make targeted modifications to the core structure to improve its interaction with specific biological targets. acs.org

For example, in the development of MenA inhibitors for tuberculosis, SAR studies have guided the synthesis of analogs with improved inhibitory potency and more favorable lipophilicity. nih.gov Similarly, for DHFR inhibitors, SAR analysis helps in understanding how structural changes impact biological activity, which in turn guides the design of more potent and selective drug candidates. nih.govresearchgate.net The synthesis of novel piperidine inhibitors of farnesyltransferase also benefited from the exploration of structure-activity relationships to optimize their inhibitory effects. acs.org This approach of rational design, often aided by computational modeling, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

Addressing Selectivity and Efficacy Challenges

A primary challenge in developing drug candidates based on the this compound scaffold is optimizing their selectivity and efficacy for a specific biological target. Structure-activity relationship (SAR) studies are crucial for navigating these challenges, as minor structural modifications can lead to significant changes in biological activity.

Research into farnesyltransferase (FTase) inhibitors, for example, revealed the critical importance of substituent placement on the phenyl ring. In one study, a compound with a 4-bromophenyl group attached to the piperidine core, (±)-4-(4-Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one, resulted in a loss of FTase inhibitory activity. acs.org Conversely, the corresponding 2-bromophenyl derivative demonstrated a threefold increase in potency, highlighting that the position of the halogen atom is a key determinant of efficacy for this particular target. acs.orgnih.gov In contrast, for antagonists of the CCR5 receptor, a para-aromatic substituent was found to be essential for potency, with bromine being the optimal choice. acs.org This demonstrates that the "ideal" substitution pattern is highly dependent on the specific protein target.

Strategies to enhance selectivity and efficacy often involve systematic modifications to the core structure:

Piperidine Ring Modifications : Altering the piperidine ring itself, for instance by introducing rigid structural constraints like bridged systems (e.g., 2-azanorbornane), can be used to probe receptor binding and improve affinity by locking the molecule into a more favorable conformation. nih.gov

Functional Group Alteration : The nature of the functional groups on the piperidine nitrogen and elsewhere is critical. For example, in a series of piperidine-4-carboxamide derivatives developed as sigma (σ) receptor ligands, N-alkylation with different benzyl (B1604629) chlorides was a key step in modulating affinity and selectivity. units.itnih.gov

Bioisosteric Replacement : Replacing certain moieties with groups that have similar physical or chemical properties (bioisosteres) can overcome challenges. For instance, in the development of P2Y14 receptor antagonists, replacing the piperidine ring with other groups was attempted to remove the zwitterionic character of the parent compounds, which could improve properties like metabolic stability. nih.gov

The following table summarizes SAR findings for related piperidine structures, illustrating the impact of substitutions on activity.

Table 1: Impact of Structural Modifications on the Activity of Piperidine Derivatives

| Parent Compound/Scaffold | Modification | Target | Observed Effect on Activity | Reference(s) |

|---|---|---|---|---|

| 5-Nitropiperidin-2-one | Changed 3-bromophenyl to 4-bromophenyl substituent at C-4 | Farnesyltransferase (FTase) | Loss of inhibitory activity. acs.org | acs.org |

| 5-Nitropiperidin-2-one | Changed 3-bromophenyl to 2-bromophenyl substituent at C-4 | Farnesyltransferase (FTase) | 3-fold increase in inhibitory potency. acs.org | acs.orgnih.gov |

| Piperidine-based CCR5 Antagonist | Varied para-aromatic substituent | CCR5 Receptor | Para-substituent was essential; bromine was optimal for potency. acs.org | acs.org |

| Piperidine-4-carboxamide | Varied N-alkylation of piperidine nitrogen | Sigma-1 (σ1) Receptor | Modulated receptor affinity and selectivity. units.it | units.itnih.gov |

Combination Therapies and Synergistic Effects

The development of combination therapies, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in treating complex diseases like cancer and infectious diseases. mdpi.comacs.org This strategy can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. acs.org

While specific studies detailing the use of this compound in combination therapies are not extensively documented in the available literature, the pharmacological profiles of related piperidine derivatives suggest potential applications. For instance, piperidine scaffolds are known to target a wide range of biological systems, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. mdpi.comacs.orgunits.it

A hypothetical combination strategy could involve using a this compound-based molecule designed to modulate a specific target, such as a chemokine receptor involved in inflammation or cancer metastasis, alongside a standard-of-care cytotoxic agent. acs.org In oncology, for example, drugs that inhibit signaling pathways can often sensitize tumor cells to chemotherapy. mdpi.com If a derivative of this compound were to inhibit a pro-survival pathway in cancer cells, it could potentially act synergistically with a traditional chemotherapeutic drug. Further research would be required to identify rational combinations and demonstrate synergistic effects through in vitro and in vivo models.

Preclinical Development Considerations

Before a compound based on the this compound scaffold can advance to clinical trials, it must undergo a rigorous preclinical development program. This phase aims to establish a preliminary profile of the compound's properties, including its pharmacokinetics (PK) and chemical characteristics.

A critical component of preclinical evaluation is understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecule. researchgate.net These properties determine the compound's bioavailability and its exposure to tissues in the body.